An In-depth Technical Guide to 4-(Acetylamino)-3-bromobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Acetylamino)-3-bromobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-(Acetylamino)-3-bromobenzoic acid, with the Chemical Abstracts Service (CAS) number 74103-28-9 , is a synthetically valuable aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and an acetylamino group on the benzoic acid backbone, provides a unique combination of steric and electronic properties. This strategic functionalization makes it a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical and fine chemical production.[1] The presence of the acetylamino group modulates the reactivity of the aromatic ring and introduces a key structural motif found in many biologically active compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and applications of 4-(acetylamino)-3-bromobenzoic acid, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(acetylamino)-3-bromobenzoic acid is fundamental for its effective use in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 74103-28-9 | [1] |
| Molecular Formula | C₉H₈BrNO₃ | [1] |
| Molecular Weight | 258.07 g/mol | [1] |
| IUPAC Name | 4-(acetylamino)-3-bromobenzoic acid | |
| Synonyms | 4-Acetamido-3-bromobenzoic acid | [1] |
| Boiling Point (Predicted) | 466.4 °C | |
| Density (Predicted) | 1.706 g/cm³ |
Synthesis of 4-(Acetylamino)-3-bromobenzoic Acid: A Two-Step Approach
The synthesis of 4-(acetylamino)-3-bromobenzoic acid is typically achieved through a two-step process starting from the readily available 4-aminobenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the acetylation of the amino group.
Step 1: Synthesis of the Precursor, 4-Amino-3-bromobenzoic Acid
The introduction of a bromine atom onto the 4-aminobenzoic acid ring is a critical first step. A common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 4-Amino-3-bromobenzoic Acid
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
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Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation and Isolation: Upon completion, pour the reaction mixture into water. The product, 4-amino-3-bromobenzoic acid, will precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum. This procedure typically affords the target compound in good yield.[2]
Step 2: Acetylation of 4-Amino-3-bromobenzoic Acid
The second step involves the N-acetylation of the amino group of 4-amino-3-bromobenzoic acid. Acetic anhydride is a common and efficient acetylating agent for this transformation. The reaction can be carried out in the presence of a base, such as pyridine, or under acidic conditions.[2][3] Given the presence of the carboxylic acid group, which can be deprotonated by a strong base, a method employing acetic anhydride with a catalytic amount of acid or simply heating with acetic anhydride is often preferred.
Experimental Protocol: Synthesis of 4-(Acetylamino)-3-bromobenzoic Acid
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Reaction Setup: In a flask protected from atmospheric moisture, suspend 4-amino-3-bromobenzoic acid (1 equivalent) in a minimal amount of acetic acid.
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Addition of Acetylating Agent: Add an excess of acetic anhydride (approximately 1.5-2 equivalents) to the suspension.
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Reaction Conditions: Heat the reaction mixture with stirring, for example, at a gentle reflux, for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature and then pour it into cold water to precipitate the product and quench the excess acetic anhydride.
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Isolation and Purification: Collect the crude 4-(acetylamino)-3-bromobenzoic acid by filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified product.
Conclusion
4-(Acetylamino)-3-bromobenzoic acid is a strategically important building block for organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic systems. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical diversification. The insights provided in this technical guide, from detailed synthetic protocols to an overview of its potential applications, underscore the value of this compound to the drug discovery and development community. As the demand for novel therapeutic agents continues to grow, the utility of versatile intermediates like 4-(acetylamino)-3-bromobenzoic acid in accessing diverse chemical space will undoubtedly remain significant.
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